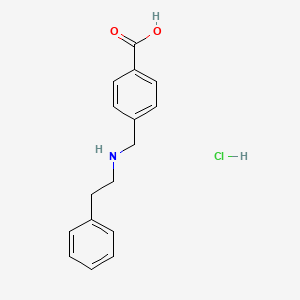

4-((Phenethylamino)methyl)benzoic acid hydrochloride

Descripción

4-((Phenethylamino)methyl)benzoic acid hydrochloride is a benzoic acid derivative with a phenethylamine-linked aminomethyl group at the 4-position of the aromatic ring, forming a hydrochloride salt.

Propiedades

IUPAC Name |

4-[(2-phenylethylamino)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c18-16(19)15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h1-9,17H,10-12H2,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIXIEQWCVBQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Phenethylamino)methyl)benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with phenethylamine. One common method includes the following steps:

Nucleophilic Substitution Reaction: Benzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

Amidation Reaction: The acid chloride is then reacted with phenethylamine to form the amide intermediate.

Hydrolysis and Acidification: The amide intermediate is hydrolyzed under acidic conditions to yield 4-((Phenethylamino)methyl)benzoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

4-((Phenethylamino)methyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceutical Intermediates :

- Role in Drug Development : This compound is used as an intermediate in the synthesis of drugs due to its unique structural properties and biological activity. It can mimic certain neurotransmitters, allowing it to interact with specific molecular targets such as enzymes and receptors in biological systems.

- Potential Therapeutic Areas : The compound's ability to modulate biological pathways suggests potential applications in neurology and psychiatry.

-

Biological Activity Studies :

- Mechanism of Action : The phenethylamino group in the compound enables it to bind to and modulate the activity of various biological targets. This interaction can lead to diverse biological effects depending on the pathways involved.

- Binding Affinity and Efficacy : Extensive studies have been conducted to evaluate the compound's binding affinity and efficacy at different receptors, highlighting its potential therapeutic applications.

-

Chemical Synthesis :

- Synthesis Methods : The compound can be synthesized through several methods, typically involving the reaction of benzoic acid derivatives with phenethylamine. These methods are well-documented in chemical literature.

- Importance in Organic Chemistry : As a derivative of benzoic acid, it contributes to the understanding of organic synthesis and the development of new chemical compounds.

Data Tables

Given the specific nature of the compound and the lack of comprehensive data tables in the available literature, the following table summarizes its general properties and applications:

| Property/Application | Description |

|---|---|

| Chemical Structure | Derivative of benzoic acid with a phenethylamino group. |

| Synthesis Methods | Reaction of benzoic acid derivatives with phenethylamine. |

| Pharmaceutical Use | Intermediate in drug synthesis; potential applications in neurology and psychiatry. |

| Biological Activity | Interacts with enzymes and receptors, mimicking neurotransmitters. |

| Research Focus | Medicinal chemistry and pharmacology. |

Authoritative Insights

The applications of 4-((Phenethylamino)methyl)benzoic acid hydrochloride are supported by its unique chemical structure and biological activity. As a pharmaceutical intermediate, it plays a crucial role in drug development, particularly in areas where neurotransmitter modulation is key. Further research is needed to fully explore its therapeutic potential and to develop new compounds based on its structural framework.

Mecanismo De Acción

The mechanism of action of 4-((Phenethylamino)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenethylamino group can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and applications based on the evidence:

Key Insights from Structural Comparisons :

Bioactivity and Solubility: The free carboxylic acid in 4-((Phenethylamino)methyl)benzoic acid hydrochloride enhances water solubility compared to ester derivatives like methyl 4-(aminomethyl)benzoate hydrochloride. This property is critical for bioavailability in drug formulations .

Synthetic Utility :

- Methyl esters (e.g., 6232-11-7) are often hydrolyzed to free acids during drug synthesis, as seen in the preparation of β-arrestin-biased agonists .

- The 2-methyl substitution in 1909306-16-6 introduces steric hindrance, which could modulate interactions with biological targets such as enzymes or receptors .

Safety and Handling: While specific toxicity data for this compound are absent, related compounds (e.g., iminomethyl derivatives) may release toxic NOx or Cl⁻ upon decomposition, necessitating rigorous safety protocols .

Research Findings and Limitations

- Pharmacological Potential: Analogs like 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride are explored for anticancer applications due to their ability to disrupt protein-protein interactions . The phenethylamino variant’s larger hydrophobic moiety could enhance binding to hydrophobic enzyme pockets.

- Material Science : The carboxylic acid group in the target compound enables coordination with metal ions, suggesting utility in designing functionalized polymers or sensors .

- Gaps in Data : Direct comparative studies on receptor affinity, metabolic stability, or toxicity between the target compound and its analogs are lacking in the evidence. Further research is needed to elucidate structure-activity relationships.

Actividad Biológica

4-((Phenethylamino)methyl)benzoic acid hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by diverse research findings.

Chemical Structure and Synthesis

The compound is synthesized through a series of chemical reactions involving benzoic acid derivatives and phenethylamine. The synthesis typically includes:

- Nucleophilic Substitution Reaction : Conversion of benzoic acid to its acid chloride using thionyl chloride.

- Amidation Reaction : Reaction of the acid chloride with phenethylamine to form an amide intermediate.

- Hydrolysis and Acidification : Hydrolysis of the amide under acidic conditions yields the target compound, which is then converted to its hydrochloride salt.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The phenethylamino group mimics neurotransmitters, allowing the compound to modulate receptor activity. This interaction can lead to a range of biological effects depending on the specific pathways involved.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokine production, suggesting a possible application in treating inflammatory diseases.

Enzyme Inhibition

This compound has been noted for its ability to inhibit various enzymes involved in metabolic pathways. For example, it may act as an inhibitor of phosphoinositide-3 kinase and p38 kinase, which are crucial in inflammation and cancer progression .

Case Studies

- In Vivo Efficacy : A study highlighted the efficacy of similar compounds in murine models for tuberculosis treatment, demonstrating significant reduction in bacterial load . This suggests that this compound could have similar applications in infectious diseases.

- Toxicity Assessment : Preliminary toxicity studies indicate that related compounds exhibit low toxicity profiles in various biological systems, making them suitable candidates for therapeutic development .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for preparing 4-((Phenethylamino)methyl)benzoic acid hydrochloride, and how can purity be ensured?

- Methodological Answer : A common approach involves coupling phenethylamine with a benzoic acid derivative via reductive amination or nucleophilic substitution. For example, analogs like methyl 4-(methylaminomethyl)benzoate hydrochloride are synthesized by reacting methyl 4-(aminomethyl)benzoate with methylating agents under controlled pH, followed by HCl salt formation . Purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients). Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (DMSO-d6, δ 2.8–3.2 ppm for phenethylamino protons) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- HPLC : Use a Chromolith® Monolithic Silica column (5 µm, 4.6 × 100 mm) with UV detection at 254 nm to resolve impurities .

- FTIR : Key peaks include ~2500 cm⁻¹ (NH⁺ stretching in hydrochloride salts) and 1680–1700 cm⁻¹ (C=O stretch of the benzoic acid moiety) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ ions; exact mass should match theoretical values (e.g., m/z ~304.1 for C₁₆H₁₈ClNO₂) .

Q. How does the hydrochloride salt form impact stability and storage conditions?

- Methodological Answer : The hydrochloride salt enhances water solubility but is hygroscopic. Stability studies under varying temperatures (4°C vs. 25°C) and humidity (desiccated vs. 40% RH) show decomposition <2% over 6 months when stored in amber vials with desiccants . Degradation products (e.g., free amine or oxidized analogs) are monitored via TLC (silica gel, n-butanol/acetic acid/water 4:1:1) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from solvent effects (DMSO vs. aqueous buffers) or salt dissociation kinetics. To mitigate:

- Standardize assay conditions (pH 7.4 PBS, ≤0.1% DMSO).

- Pre-equilibrate the compound in buffer for 30 min before assays to ensure complete salt dissociation .

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Phenethylamino Group : Replace with bulkier amines (e.g., piperazine) to assess steric effects on target binding .

- Benzoic Acid Moiety : Introduce electron-withdrawing groups (e.g., Cl at the 3-position) to modulate acidity (pKa) and membrane permeability .

- Methylation : Compare methyl ester vs. free acid forms to evaluate prodrug potential .

Computational docking (AutoDock Vina) against target proteins (e.g., AMPK) can prioritize synthetic targets .

Q. What mechanistic insights explain its role in AMPK activation pathways?

- Methodological Answer : Indirect AMPK activation is hypothesized via mitochondrial uncoupling (increased AMP:ATP ratio). Experimental validation includes:

- Seahorse XF Analyzer : Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) in treated cells .

- Western Blot : Phosphorylation of AMPKα (Thr172) and downstream targets (ACC, mTOR) .

- Metabolomics : LC-MS/MS profiling of ATP, ADP, and NAD+ levels to confirm energy stress .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Reported solubility variations (e.g., high in methanol but low in ethyl acetate) stem from the compound’s zwitterionic nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.